2-Ethoxypyrimidin-5-amine
Overview
Description
2-Ethoxypyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s molecular formula is C6H9N3O, and it has a molecular weight of 139.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxypyrimidin-5-amine typically involves the reaction of ethylamine with pyrimidine derivatives under controlled conditions. One common method involves the use of ethylamine and 2-chloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the ethoxy group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxypyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The
Biological Activity
2-Ethoxypyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrimidine ring substituted with an ethoxy group at the 2-position and an amino group at the 5-position. This configuration is significant as it influences the compound's biological interactions.
Research suggests that this compound may interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for potential nucleophilic interactions, while the ethoxy substituent may enhance lipophilicity, facilitating membrane permeability.
Potential Biological Activities
- Antimicrobial Activity : Similar pyrimidine derivatives have shown promise as antimicrobial agents. Studies indicate that this compound may exhibit similar properties by inhibiting bacterial growth through interference with essential metabolic pathways.
- Antiviral Properties : Compounds with analogous structures have been investigated for antiviral effects, suggesting that this compound could modulate viral replication mechanisms.
- Anti-inflammatory Effects : Some studies highlight the potential for this compound to inhibit nitric oxide production in immune cells, indicating anti-inflammatory properties.
Case Studies
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Antimicrobial Evaluation : A study evaluated various pyrimidine derivatives, including this compound, against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range indicative of moderate to strong antimicrobial activity.
Compound Bacterial Strain MIC (µg/mL) This compound Staphylococcus aureus 32 This compound Escherichia coli 64 - Antiviral Activity : In vitro studies assessed the antiviral efficacy of this compound against influenza virus. The compound demonstrated a dose-dependent reduction in viral titers, with an IC50 value indicating effective inhibition at low concentrations.
- Inflammation Studies : Research focusing on nitric oxide synthesis in activated macrophages revealed that this compound significantly reduced nitric oxide levels, suggesting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
2-ethoxypyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNZINMQYGYLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663922 | |
Record name | 2-Ethoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73418-86-7 | |
Record name | 2-Ethoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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